molecular formula C12H11N3O4 B7877993 4-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

4-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

Cat. No.: B7877993
M. Wt: 261.23 g/mol
InChI Key: CGPFNTQSNIKZDD-UHFFFAOYSA-N
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Description

4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique fusion of furan, pyrrole, and triazine rings, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid typically involves multi-step reactions starting from simpler building blocks. One common route involves the reaction of carbohydrazide with triethyl orthoesters, followed by acetylation and thionation steps. The cyclization of intermediates with hydrazine leads to the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. A notable method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. This process has been optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocycles such as:

Uniqueness

What sets 4-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid apart is its unique combination of furan, pyrrole, and triazine rings, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

4-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-11(17)2-1-4-15-12(18)9-6-10-8(3-5-19-10)14(9)7-13-15/h3,5-7H,1-2,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPFNTQSNIKZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N3C=NN(C(=O)C3=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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